

# Technical Support Center: Sativex® (Nabiximols) Titration Strategies for Treatment-Resistant Spasticity

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Compound of Interest		
Compound Name:	Sativex	
Cat. No.:	B1676899	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on titration strategies for **Sativex**® (nabiximols) in the context of treatment-resistant spasticity.

# **Frequently Asked Questions (FAQs)**

Q1: What is the recommended initial titration schedule for Sativex®?

A1: A titration period is required to determine the optimal dose for each individual. The number of sprays should be increased daily, following a specific schedule, until optimum symptom relief is achieved.[1][2] It is recommended to leave at least a 15-minute gap between sprays.[1][2][3] The maximum recommended daily dose is 12 sprays.[1][3][4]

Q2: How is a patient's response to **Sativex**® assessed during the initial trial period?

A2: A 4-week trial period is recommended to assess the efficacy of **Sativex**®.[1][5] A clinically significant improvement is generally defined as at least a 20% reduction in spasticity-related symptoms on a 0-10 patient-reported Numeric Rating Scale (NRS).[1][5][6] If a clinically significant improvement is not observed within this timeframe, treatment should be discontinued.[1]

Q3: What are the most common adverse events reported during **Sativex**® titration, and how should they be managed?







A3: The most frequently reported side effects during the initial titration period are dizziness and fatigue.[5][7] These reactions are typically mild to moderate and often resolve within a few days with continued treatment.[5][7] If adverse reactions are troublesome, the dose can be reduced by 1-2 sprays per day.[5] For oral irritation, patients should be advised to vary the application site within the mouth.[5]

Q4: What is the median effective dose of **Sativex**® in clinical trials for Multiple Sclerosis (MS) spasticity?

A4: The median dose observed in clinical trials for patients with MS is eight sprays per day.[2] [8] However, the optimal dose is patient-specific and is determined during the titration period.

Q5: Can the **Sativex**® dose be adjusted after the initial titration period?

A5: Yes, re-titration, either upwards or downwards, may be necessary if there are changes in the severity of the patient's condition, alterations in concomitant medications, or if the patient develops troublesome adverse reactions.[1][2][4]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Action
Insufficient symptom relief at maximum tolerated dose	Individual variability in response.	Re-evaluate the severity of spasticity and the response to other anti-spasticity medications.[4] Consider that not all patients will respond to Sativex®. A lack of clinically significant improvement (at least 20% on a 0-10 NRS) after a 4-week trial warrants discontinuation.[1][5]
Persistent dizziness or fatigue	Common side effects during initial titration.[5][7]	These side effects are often mild to moderate and may resolve within a few days.[5] If persistent or severe, consider reducing the daily dose by 1-2 sprays.[5] Patients should not drive or operate machinery if experiencing significant CNS effects.[5]
Oral mucosal irritation	Application of the spray to the same site repeatedly.	Advise the user to vary the application site within the oromucosal surface for each spray.[2][3]
Variable therapeutic effect	Influence of food intake on bioavailability.	To minimize variability, the administration of Sativex® should be standardized in relation to food intake as much as possible.[2][5][8]
Potential drug interactions	Concomitant use of medications that are metabolized by or inhibit/induce the Cytochrome P-450 enzyme system.[5][9]	Starting or stopping concomitant medications may require a new dose titration.[1] [2][5] Caution is advised with CYP3A4 inhibitors (e.g.,



ketoconazole) and inducers (e.g., rifampicin).[4][9]

## **Data from Clinical Trials**

Table 1: Sativex® Titration Schedule Example

This table outlines a typical titration schedule. The number of sprays should be increased daily until optimal symptom relief is achieved, up to a maximum of 12 sprays per day.[1][3][4]

Day	Morning (Waking - Midday)	Afternoon/Evening (4 pm - Bedtime)	Total Sprays
1	0	1	1
2	0	2	2
3	0	3	3
4	0	4	4
5	1	4	5
6	2	4	6
7	3	4	7
8	3	5	8
9	4	5	9
10	5	5	10
11	5	6	11
12	6	6	12

Note: At least 15 minutes should be left between sprays.[1][2][3]

Table 2: Summary of Key Clinical Trial Findings for Sativex® in Treatment-Resistant Spasticity



Study/Analysis	Primary Endpoint	Key Finding	Citation
SAVANT Study	Proportion of responders (≥30% NRS improvement) after 12 weeks.	Significantly greater proportion of responders with THC:CBD spray (77.4%) compared to placebo (32.1%).	[6]
Meta-analysis of three Phase III studies	Change in spasticity Numerical Rating Scale (NRS) from baseline.	Sativex® was associated with greater improvements in patient-reported spasticity symptom NRS score and response rate compared with placebo.	[1]
Enriched-design study	Change in spasticity NRS from randomization to end of treatment.	Statistically significant improvement in the active treatment group compared to the placebo group.	[10]
Post-hoc analysis of SAVANT study	Change in spasticity and pain severity from baseline to week 12.	Sativex® halved the mean spasticity and pain severity scores across all patient groups.	[11]

# **Experimental Protocols**

Protocol: The SAVANT (**Sativex**® as Add-on therapy Vs. further optimized first-line ANTispastics) Trial

This study was a two-phase, double-blind, placebo-controlled, randomized clinical trial designed to evaluate the efficacy of **Sativex**® as an add-on therapy.[6]

## Troubleshooting & Optimization

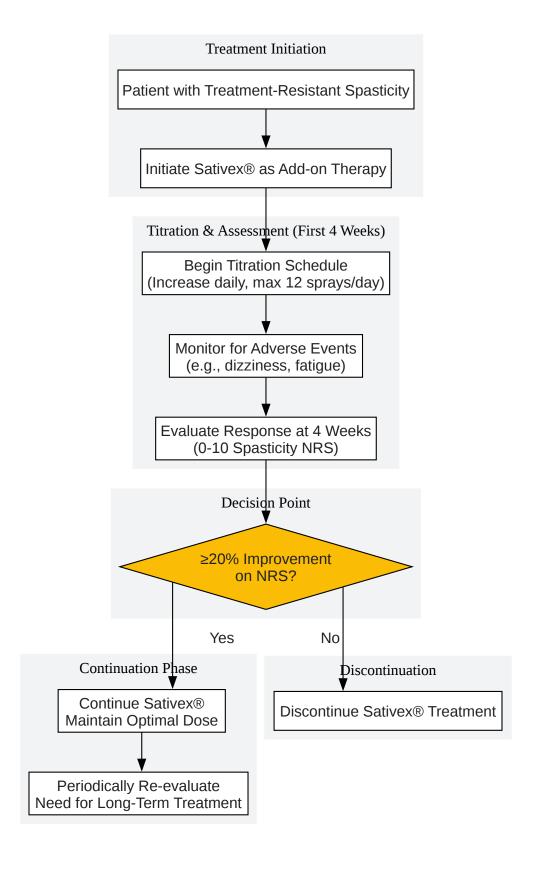




- Phase A (4-week, open-label): Eligible patients with moderate to severe MS spasticity that
  was resistant to other medications received add-on THC:CBD spray. The primary goal of this
  phase was to identify initial responders, defined as those achieving a ≥20% improvement
  from baseline on the spasticity 0-10 Numerical Rating Scale (NRS).[6]
- Washout Period: A washout period followed Phase A.[6]
- Phase B (12-week, double-blind): Initial responders were randomized to receive either THC:CBD spray or a placebo as an add-on to their existing antispasticity medications.
   Optimization of the underlying antispasticity medications was permitted in both treatment arms throughout the study.[6]
- Primary Efficacy Endpoint: The primary outcome measure was the proportion of patients who
  were considered clinically relevant responders, defined as achieving a ≥30% improvement in
  their spasticity NRS score after 12 weeks of treatment in Phase B.[6]
- Secondary Endpoints: Secondary outcome measures included the mean change in the spasticity NRS, mean change in a pain NRS, and the mean change in the Modified Ashworth Scale score from the baseline of Phase B to the 12-week endpoint.

### Visualizations

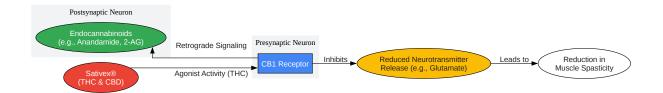




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Caption: **Sativex**® Titration and Response Assessment Workflow.





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Caption: Simplified Cannabinoid Signaling in Spasticity.

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